molecular formula C12H14O B14293370 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 115973-94-9

7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B14293370
CAS No.: 115973-94-9
M. Wt: 174.24 g/mol
InChI Key: YCMXGMJJPPARDF-UHFFFAOYSA-N
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Description

7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methyl group and an aldehyde functional group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 7-Methyl-5,6,7,8-tetrahydronaphthalene using oxidizing agents such as manganese dioxide in dichloromethane at room temperature . The reaction typically proceeds with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl group may also influence the compound’s hydrophobic interactions and binding affinity with various biomolecules.

Comparison with Similar Compounds

Uniqueness: The presence of both a methyl group and an aldehyde functional group in 7-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

115973-94-9

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

7-methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H14O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h3,5,7-9H,2,4,6H2,1H3

InChI Key

YCMXGMJJPPARDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C=C(C=C2)C=O

Origin of Product

United States

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